REACTION_CXSMILES
|
C(#N)C.Cl.[CH3:5][N:6]([CH3:10])[CH2:7][CH2:8][SH:9].C[O-].[Na+].Cl[CH2:15][C:16](=[O:23])[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>CO>[CH3:5][N:6]([CH3:10])[CH2:7][CH2:8][S:9][CH2:15][C:16](=[O:23])[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19] |f:1.2,3.4|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
28.3 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCS)C
|
Name
|
sodium methoxide
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
32.9 g
|
Type
|
reactant
|
Smiles
|
ClCC(CC(=O)OCC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the whole was stirred for 2 hours at 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
with cooling in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
with cooling in an ice bath
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
CUSTOM
|
Details
|
the inorganic salt was separated by filtration
|
Type
|
CUSTOM
|
Details
|
the resulting filtrate was dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The oily substance obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (with moving phase solvent of chloroform/methyl alcohol, 10/1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCSCC(CC(=O)OCC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |